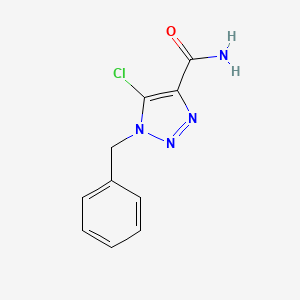![molecular formula C11H14N2O B14353991 (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine functional group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine typically involves the reaction of 2,6-dimethylaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then treated with hydroxylamine to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Phenylhydroxylamine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
N-(2,6-Dimethylphenyl)hydroxylamine: Similar but without the imine group.
N-(2,6-Dimethylphenyl)imine: Lacks the hydroxylamine group.
Uniqueness
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is unique due to the presence of both the imine and hydroxylamine functional groups, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the phenyl ring further enhances its stability and specificity in various applications.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c1-8-5-4-6-9(2)11(8)13-10(3)7-12-14/h4-7,14H,1-3H3/b12-7+,13-10? |
InChI Key |
KLGJEBFHDCPUPI-MBVKHSJWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C(C)/C=N/O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
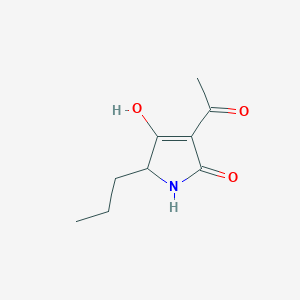
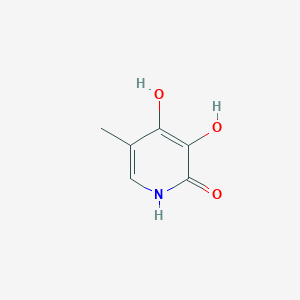
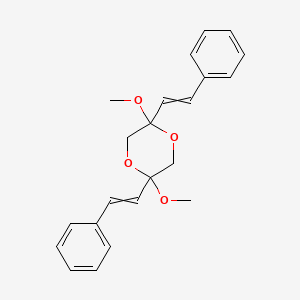
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
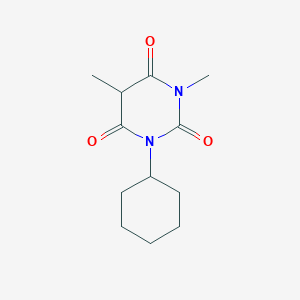


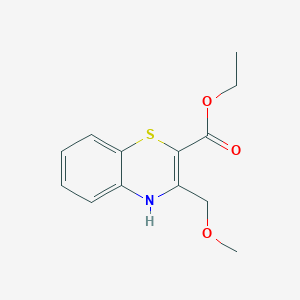
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
